

# N-Acetyl-D-methionine-d4: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Acetyl-D-methionine-d4*

Cat. No.: *B15599367*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, structure, and a representative analytical application of **N-Acetyl-D-methionine-d4**. This deuterated derivative of N-Acetyl-D-methionine serves as a valuable internal standard for mass spectrometry-based quantitative analysis, enabling precise and accurate measurements in complex biological matrices.

## Core Chemical Properties

The following table summarizes the key chemical and physical properties of **N-Acetyl-D-methionine-d4**. Data for the non-labeled counterpart, N-Acetyl-D-methionine, is also provided for comparison.

Property	N-Acetyl-D-methionine-d4	N-Acetyl-D-methionine
Molecular Formula	C <sub>7</sub> H <sub>9</sub> D <sub>4</sub> NO <sub>3</sub> S	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub> S
Molecular Weight	195.27 g/mol	191.25 g/mol [1]
CAS Number	Not available	1509-92-8[2]
Unlabelled CAS No.	1509-92-8	-
Isotopic Purity	≥ 98 atom % D	-
Chemical Purity	≥ 97%	-
Physical State	Crystalline solid	White crystalline powder
Melting Point	103-106 °C	104-107 °C
Solubility	Soluble in water and methanol.	Soluble in water.
Canonical SMILES	CSC([2H])([2H])C([2H])([2H])-- INVALID-LINK--NC(=O)C	CC(=O)N--INVALID-LINK-- C(=O)O[2]
InChI	InChI=1S/C7H13NO3S/c1- 5(9)8-6(7(10)11)3-4-12- 2/h6H,3-4H2,1-2H3,(H,8,9) (H,10,11)/t6-/m1/s1/i3D2,4D2	InChI=1S/C7H13NO3S/c1- 5(9)8-6(7(10)11)3-4-12- 2/h6H,3-4H2,1-2H3,(H,8,9) (H,10,11)/t6-/m1/s1

## Chemical Structure

The chemical structure of **N-Acetyl-D-methionine-d4** is presented below. The deuterium atoms are located on the ethyl group adjacent to the sulfur atom.

Chemical structure of **N-Acetyl-D-methionine-d4**.

## Experimental Protocols

While a specific synthesis protocol for **N-Acetyl-D-methionine-d4** is not publicly available, a general method for the N-acetylation of amino acids can be adapted. The primary application of this compound is as an internal standard in mass spectrometry. Below is a representative protocol for its use in a quantitative LC-MS/MS analysis of biological samples.

## Representative Protocol: Quantification of an Analyte in Plasma using **N-Acetyl-D-methionine-d4** as an Internal Standard

This protocol is a representative example and may require optimization for specific analytes and matrices.

### 1. Materials and Reagents

- **N-Acetyl-D-methionine-d4** (Internal Standard, IS)
- Analyte of interest (unlabeled standard)
- Human plasma (or other biological matrix)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- Analytical balance
- Vortex mixer
- Centrifuge
- LC-MS/MS system

### 2. Preparation of Standard and Internal Standard Stock Solutions

- Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte standard and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 MeOH:Water).
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of **N-Acetyl-D-methionine-d4** and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 MeOH:Water).

### 3. Preparation of Calibration Curve and Quality Control Samples

- Prepare a series of working standard solutions of the analyte by serial dilution of the analyte stock solution.
- Spike known concentrations of the analyte working solutions into blank plasma to create calibration standards.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

### 4. Sample Preparation (Protein Precipitation)

- Pipette 50  $\mu$ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 150  $\mu$ L of a precipitation solution containing the internal standard (e.g., ACN with a final concentration of 100 ng/mL **N-Acetyl-D-methionine-d4**).
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

### 5. LC-MS/MS Analysis

- LC Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu$ m)
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Gradient: A suitable gradient to separate the analyte from matrix components.

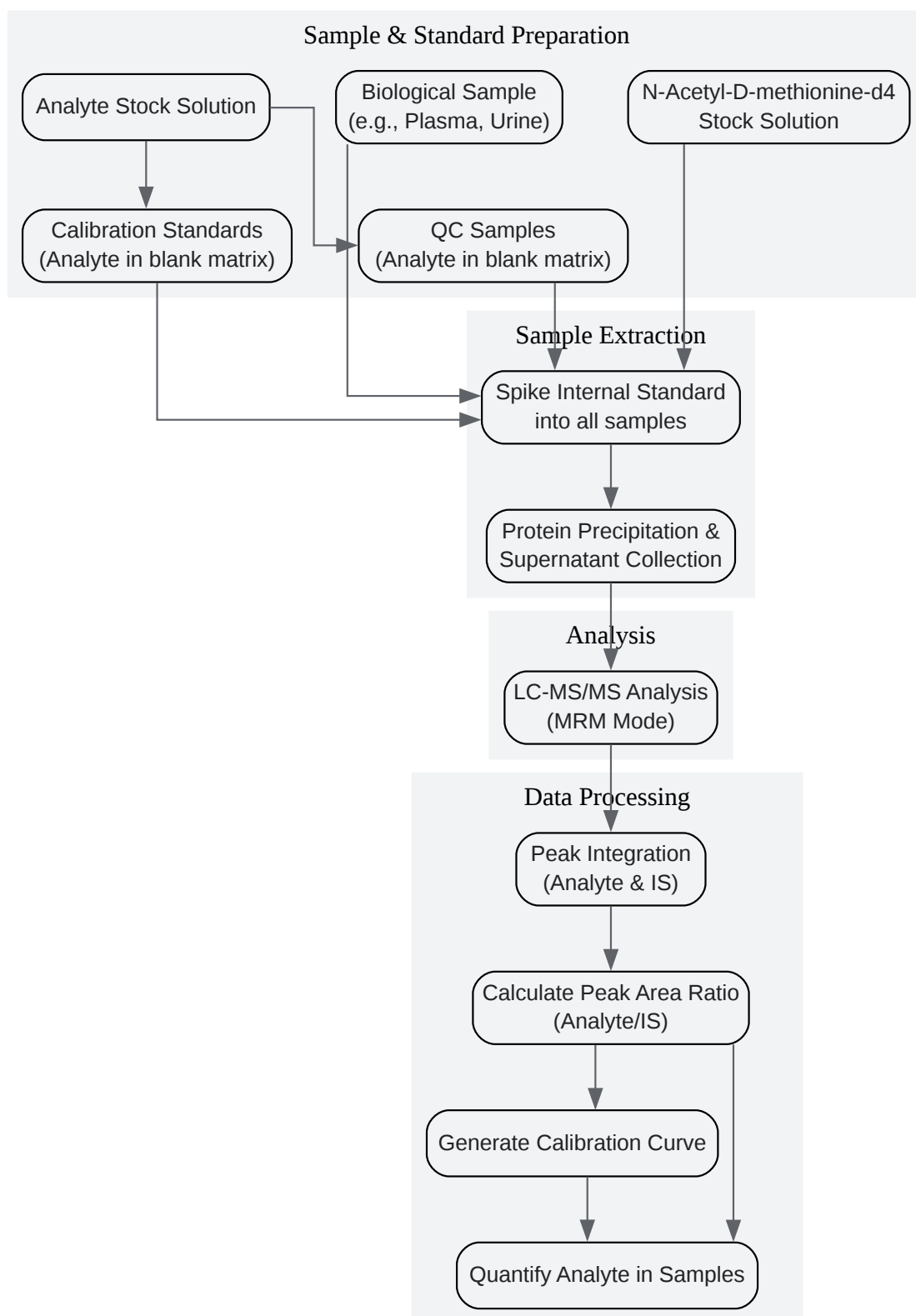
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L
- MS/MS Conditions (Example):
  - Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on the analyte.
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - Analyte: Determine the precursor and product ion m/z values by infusing the analyte standard.
    - **N-Acetyl-D-methionine-d4** (IS): Determine the precursor and product ion m/z values (e.g., Precursor: 196.1, Product ions would be determined experimentally).

## 6. Data Analysis

- Integrate the peak areas of the analyte and the internal standard for all samples, calibration standards, and QCs.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Logical Workflow

The following diagram illustrates the typical workflow for using **N-Acetyl-D-methionine-d4** as an internal standard in a quantitative analytical study.



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Workflow for quantitative analysis using an internal standard.

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## References

- 1. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in metabolomics - IsoLife [isolive.nl]
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